1,2,3,4-Tetrahydronaphthalen-2-ylmethanol
Overview
Description
1,2,3,4-Tetrahydronaphthalen-2-ylmethanol, also known by its IUPAC name 1,2,3,4-tetrahydro-2-naphthalenylmethanol, is a chemical compound with the molecular formula C11H14O1. It has a molecular weight of 162.231.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol from the web search results.Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol is 1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9,12H,5-8H21. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol from the web search results.Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydronaphthalen-2-ylmethanol is an oil at room temperature1. It has a purity of 95%1.Scientific Research Applications
Self-Assembly and Nanoarchitecture
1,2,3,4-Tetrahydronaphthalen-2-ylmethanol exhibits unique self-assembly properties. Research has shown that this molecule can self-assemble into two distinct chiral structures: a close-packed herringbone structure and a porous pinwheel nanoarchitecture. This phenomenon occurs at the solid/liquid interface, specifically on graphite at room temperature. The self-assembly results in the formation of two equally distributed networks on the surface, showcasing the molecule's potential in nanoarchitectural applications (Silly, Ausset, & Sun, 2017).
Chiral Auxiliary in Asymmetric Reactions
The compound has been successfully employed as a chiral auxiliary in Reformatsky-type reactions. Specifically, (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, derived from 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol through a chemoenzymatic process, demonstrated significant utility in facilitating asymmetric synthesis. This application highlights the compound's role in producing chiral compounds, a critical aspect of medicinal chemistry (Orsini, Sello, Manzo, & Lucci, 2005).
Fuel Oxidation Studies
Tetralin, also known as 1,2,3,4-tetrahydronaphthalene, has been studied extensively for its ignition properties, especially in the context of transportation fuel surrogates. Experiments conducted in heated shock tubes have provided insights into the ignition delays of tetralin/air mixtures under various conditions, including different temperatures, pressures, and fuel concentrations. These studies are instrumental in understanding the combustion characteristics of tetralin, thereby contributing to the development of more efficient and cleaner combustion systems (Raza, Qian, Wang, Mao, Zhu, & Lu, 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation1. The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others1.
Future Directions
I couldn’t find specific information on the future directions of 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol from the web search results.
Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPWWAHQDTYCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalen-2-ylmethanol | |
CAS RN |
6947-15-5 | |
Record name | NSC56583 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,2,3,4-tetrahydronaphthalen-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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